Cas no 2155840-52-9 (rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate)
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
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- Inchi: 1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3/t6-,7-,9+/m0/s1
- InChI Key: GYRZVPNVHCGECT-ACLDMZEESA-N
- SMILES: [C@]12(C(OC)=O)[C@]([H])([C@@H]1Br)CCCC2
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM424812-1g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95%+ | 1g |
$1262 | 2023-03-17 | |
| Enamine | EN300-383935-0.05g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 0.05g |
$245.0 | 2023-06-04 | |
| Enamine | EN300-383935-0.1g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 0.1g |
$366.0 | 2023-06-04 | |
| Enamine | EN300-383935-0.25g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 0.25g |
$524.0 | 2023-06-04 | |
| Enamine | EN300-383935-0.5g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
| Enamine | EN300-383935-1.0g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-383935-2.5g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 2.5g |
$2071.0 | 2023-06-04 | |
| Enamine | EN300-383935-5.0g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 5g |
$3065.0 | 2023-06-04 | |
| Enamine | EN300-383935-10.0g |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 10g |
$4545.0 | 2023-06-04 | |
| Aaron | AR01JJGE-50mg |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
2155840-52-9 | 95% | 50mg |
$362.00 | 2023-12-14 |
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
Professional Introduction to Rac-Methyl (1R,6S,7R)-7-Bromobicyclo[4.1.0]heptane-1-Carboxylate (CAS No. 2155840-52-9)
Rac-Methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate, a compound with the CAS number 2155840-52-9, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This compound belongs to the class of bicyclic alcohols and has garnered considerable attention due to its unique structural features and potential therapeutic applications.
The molecular structure of this compound is characterized by a bicyclo[4.1.0]heptane core, which is a fused ring system consisting of four carbon atoms in one ring and three carbon atoms in another. The presence of a bromine substituent at the 7-position and a carboxylate group at the 1-position introduces specific stereocenters, making it a racemic mixture with the configuration (1R,6S,7R). This stereochemistry is crucial for its biological activity and has been the focus of extensive research.
In recent years, there has been growing interest in bicyclic compounds due to their ability to mimic natural products and exhibit enhanced binding affinity to biological targets. The specific arrangement of atoms in Rac-Methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate makes it an attractive scaffold for drug discovery. Researchers have leveraged its structural motif to develop novel molecules with potential applications in treating various diseases.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The carboxylate group at the 1-position can be further functionalized through various chemical transformations, allowing chemists to tailor its properties for specific biological activities. Similarly, the bromine substituent at the 7-position provides a handle for further modifications, enabling the creation of derivatives with enhanced efficacy or selectivity.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the context of enantioselective synthesis and pharmacological activity. The racemic nature of Rac-Methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate has been explored to understand how different enantiomers interact with biological targets. This research has provided valuable insights into the relationship between molecular structure and biological function.
The compound has also been investigated for its potential role in developing new therapeutic agents. For instance, its structural framework has been compared to known bioactive molecules to identify common pharmacophoric elements. This comparative analysis has helped researchers hypothesize new mechanisms of action and design molecules with improved pharmacological profiles.
In addition to its synthetic utility, Rac-Methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate has been studied for its potential applications in material science and industrial chemistry. Its unique structural features make it a candidate for developing novel polymers and specialty chemicals with tailored properties.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as catalytic hydrogenation, asymmetric synthesis, and protecting group strategies have been employed to construct the desired stereocenters accurately.
The growing interest in this compound underscores its significance in modern chemical research. As more studies are conducted on its properties and applications, it is likely that new uses will be discovered, further solidifying its role as a valuable tool in medicinal chemistry and beyond.
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